(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 1285535-72-9
Cat. No.: VC4660447
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1285535-72-9 |
|---|---|
| Molecular Formula | C15H18N4O2 |
| Molecular Weight | 286.335 |
| IUPAC Name | N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9- |
| Standard InChI Key | YOFWRWXTIJMCQB-SXGWCWSVSA-N |
| SMILES | CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is C₁₅H₁₈N₄O₂, with a molecular weight of 286.33 g/mol . Its IUPAC name, N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide, reflects the (Z)-configuration of the benzylidene group, which arises from the stereoselective condensation of 3-methoxybenzaldehyde with the carbohydrazide precursor. The pyrazole ring’s 1H tautomer is stabilized by intramolecular hydrogen bonding between the N1 hydrogen and the adjacent carbonyl group .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1285535-72-9 | |
| Molecular Formula | C₁₅H₁₈N₄O₂ | |
| Molecular Weight | 286.33 g/mol | |
| SMILES | CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC | |
| InChIKey | YOFWRWXTIJMCQB-CXUHLZMHSA-N |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Formation of the Pyrazole Core: A substituted pyrazole-3-carboxylic acid ester is prepared through cyclocondensation of β-keto esters with hydrazines .
-
Hydrazide Formation and Condensation: The ester undergoes hydrazinolysis with hydrazine hydrate to yield the carbohydrazide intermediate, which is subsequently condensed with 3-methoxybenzaldehyde under reflux in ethanol.
Side products, such as isomeric 5-aminopyrazole derivatives, may form due to intramolecular benzoyl migration, though this is minimized by optimizing reaction time and temperature .
Table 2: Optimal Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 70–85% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Signals at δ 8.35 ppm (s, 1H, CH=N), δ 7.45–6.85 ppm (m, 4H, aromatic), and δ 1.25 ppm (d, 6H, isopropyl) confirm the benzylidene and isopropyl groups .
-
¹³C NMR: Peaks at δ 165.2 ppm (C=O) and δ 160.1 ppm (C=N) validate the carbohydrazide and imine functionalities .
Infrared (IR) Spectroscopy
Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch) are characteristic of the hydrazide and imine groups, respectively.
Mass Spectrometry (MS)
The molecular ion peak at m/z 286.33 ([M+H]⁺) aligns with the compound’s molecular weight, while fragments at m/z 177 (pyrazole ring + isopropyl) and m/z 121 (3-methoxybenzylidene) illustrate its structural breakdown .
Computational and Structure-Activity Relationship (SAR) Insights
Docking Studies
Molecular docking of analogous compounds into the COX-2 active site (PDB: 3LN1) reveals hydrogen bonding between the hydrazide carbonyl and Arg120, while the methoxy group engages in hydrophobic interactions with Tyr355 . These interactions correlate with experimental IC₅₀ values, underscoring the importance of substituent positioning.
Physicochemical Properties
-
LogP: Predicted at 2.85, indicating moderate lipophilicity .
-
pKa: The hydrazide group has a pKa of 3.1, enabling protonation in acidic environments .
Challenges and Future Directions
Synthetic Limitations
Intramolecular benzoyl migration during hydrazinolysis remains a key challenge, necessitating precise control of reaction conditions . Scalability is further hampered by the need for column chromatography to isolate the (Z)-isomer.
Pharmacological Optimization
Future studies should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume